4-methyl-N-{[4-(morpholin-4-yl)thian-4-yl]methyl}benzene-1-sulfonamide
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Overview
Description
4-methyl-N-{[4-(morpholin-4-yl)thian-4-yl]methyl}benzene-1-sulfonamide is a complex organic compound that features a morpholine ring, a thian ring, and a benzene sulfonamide group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-methyl-N-{[4-(morpholin-4-yl)thian-4-yl]methyl}benzene-1-sulfonamide typically involves multi-step organic reactions. One common synthetic route includes the following steps:
Formation of the Morpholine Ring: The morpholine ring can be synthesized by reacting diethanolamine with sulfur dichloride.
Thian Ring Formation: The thian ring is formed by the cyclization of appropriate dithiol compounds.
Sulfonamide Formation: The final step involves the reaction of the thian-morpholine intermediate with 4-methylbenzenesulfonyl chloride under basic conditions to form the desired sulfonamide.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, high-throughput screening for optimal reaction conditions, and advanced purification techniques to ensure high yield and purity.
Chemical Reactions Analysis
Types of Reactions
4-methyl-N-{[4-(morpholin-4-yl)thian-4-yl]methyl}benzene-1-sulfonamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: Nucleophilic substitution reactions can occur at the sulfonamide group, where nucleophiles replace the sulfonamide moiety.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or neutral conditions.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophiles such as amines or thiols under basic conditions.
Major Products
Oxidation: Oxidized derivatives of the thian and morpholine rings.
Reduction: Reduced forms of the sulfonamide group.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
4-methyl-N-{[4-(morpholin-4-yl)thian-4-yl]methyl}benzene-1-sulfonamide has several scientific research applications:
Chemistry: Used as a building block in organic synthesis and as a reagent in various chemical reactions.
Biology: Investigated for its potential as a biochemical probe due to its unique structural features.
Medicine: Explored for its potential therapeutic properties, including antimicrobial and anticancer activities.
Industry: Utilized in the development of advanced materials and as a catalyst in certain industrial processes.
Mechanism of Action
The mechanism of action of 4-methyl-N-{[4-(morpholin-4-yl)thian-4-yl]methyl}benzene-1-sulfonamide involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context in which the compound is used.
Comparison with Similar Compounds
Similar Compounds
N-methyl-4-(morpholin-4-yl)benzylamine: Shares the morpholine and benzylamine moieties.
4-methylmorpholine: Contains the morpholine ring but lacks the thian and sulfonamide groups.
N-cyclopropyl-4-methyl-3-{2-[(2-morpholin-4-ylethyl)amino]quinazolin-6-yl}benzene-1-sulfonamide: Contains similar structural features but with additional quinazoline moiety.
Uniqueness
4-methyl-N-{[4-(morpholin-4-yl)thian-4-yl]methyl}benzene-1-sulfonamide is unique due to its combination of the morpholine, thian, and benzene sulfonamide groups. This unique structure imparts specific chemical and biological properties that are not found in other similar compounds.
Properties
IUPAC Name |
4-methyl-N-[(4-morpholin-4-ylthian-4-yl)methyl]benzenesulfonamide |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H26N2O3S2/c1-15-2-4-16(5-3-15)24(20,21)18-14-17(6-12-23-13-7-17)19-8-10-22-11-9-19/h2-5,18H,6-14H2,1H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YVNRLBCQMSQQDL-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)S(=O)(=O)NCC2(CCSCC2)N3CCOCC3 |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H26N2O3S2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
370.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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